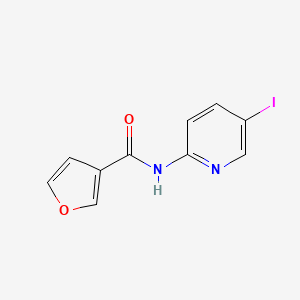![molecular formula C12H16N2O3 B7589100 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide, also known as BVT.2733, is a novel small molecule drug that has recently gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide involves the inhibition of the enzyme dipeptidyl peptidase 4 (DPP4), which is involved in the regulation of the immune system and inflammation. By inhibiting DPP4, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is able to modulate the immune response and reduce inflammation, which makes it a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in various disease models. In animal models of multiple sclerosis, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to reduce the severity of symptoms and delay disease progression. Similarly, in animal models of rheumatoid arthritis, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to reduce inflammation and joint damage. In addition, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. Additionally, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, which suggest that it may be suitable for use in humans. However, one of the limitations of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as type 1 diabetes and inflammatory bowel disease. Additionally, further studies are needed to determine the safety and efficacy of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide in humans, and to identify any potential side effects or drug interactions. Finally, there is a need for the development of more efficient synthesis methods for 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide, which would allow for larger-scale production and testing.
Synthesemethoden
The synthesis of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide involves a multi-step process, which includes the reaction of 2-cyanopyridine with cyclopentylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride and subsequent reduction with sodium borohydride. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease models. Recent studies have shown that this compound has anti-inflammatory and immunomodulatory properties, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have neuroprotective effects, which suggest that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-9-4-3-7-13-10(9)11(16)14-8-12(17)5-1-2-6-12/h3-4,7,15,17H,1-2,5-6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROORZKKNBJCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=N2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
